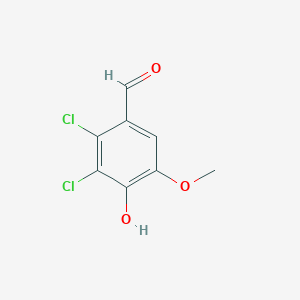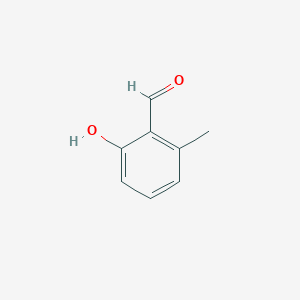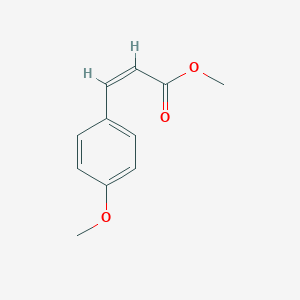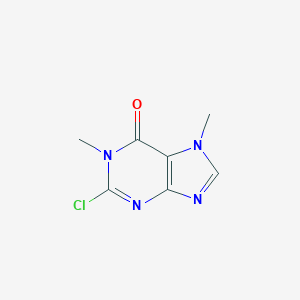
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one” is a chemical compound with the molecular formula C7H7ClN4O . It has a molecular weight of 198.61 g/mol . The IUPAC name for this compound is 2-chloro-1,7-dimethylpurin-6-one .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one” can be represented by the canonical SMILES string: CN1C=NC2=C1C(=O)N(C(=N2)Cl)C . This compound does not have any defined or undefined atom stereocenters or bond stereocenters .
Physical And Chemical Properties Analysis
The computed properties of “2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one” include a XLogP3-AA value of 0.7, indicating its lipophilicity . It has a topological polar surface area of 50.5 Ų . This compound does not have any hydrogen bond donors but has three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 198.0308386 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
2-chloro-1,7-dimethylpurin-6-one: is utilized in the pharmaceutical industry for the synthesis of various drug candidates. Its purine base structure makes it a valuable precursor in the design of analogs that can interact with adenosine receptors, which are implicated in numerous physiological processes .
Biochemistry Research
In biochemistry, this compound serves as a building block for nucleoside and nucleotide analogs. These analogs are crucial for studying enzyme mechanisms, understanding cellular processes, and developing assays for detecting biological molecules .
Pharmacology
The compound’s role in pharmacology is significant due to its potential as a modulator of purinergic signaling. This signaling pathway is essential for various cellular functions, and modulating it can lead to new treatments for diseases like Parkinson’s and Alzheimer’s .
Organic Synthesis
2-chloro-1,7-dimethylpurin-6-one: is used in organic synthesis as a protected form of purine. It can undergo various chemical reactions without unwanted side reactions, making it a versatile intermediate for complex organic molecules .
Materials Science
In materials science, this compound can be used to create functional materials with specific electronic or photonic properties. Its molecular structure allows for the development of novel materials with potential applications in electronics and optics .
Analytical Chemistry
This chemical serves as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the development of analytical methods for purine derivatives detection .
Environmental Science
The environmental impact of 2-chloro-1,7-dimethylpurin-6-one and its derivatives is studied to understand their behavior and fate in the environment. This knowledge is crucial for assessing the ecological risks and establishing safe handling practices .
Ligand for Transition Metal Catalysts
It is also used as a ligand for transition metal catalysts in various chemical reactions. The purine moiety can coordinate with metals, facilitating catalytic processes that are important in industrial chemistry .
Propiedades
IUPAC Name |
2-chloro-1,7-dimethylpurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBCAJHDNITIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344347 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
CAS RN |
16017-75-7 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


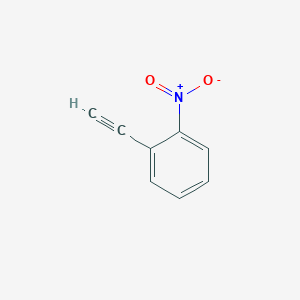
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
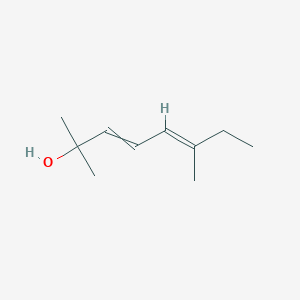
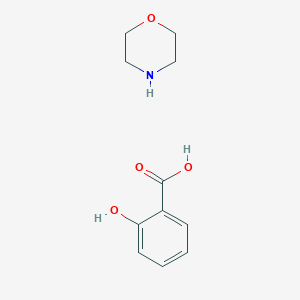
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
